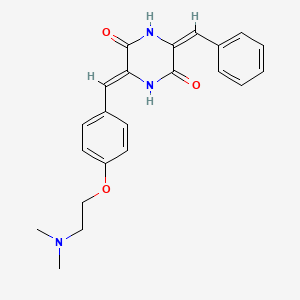

3-((4-(2-(Dimethylamino)ethoxy)phenyl)methylene)-6-(phenylmethylene)-2,5-piperazinedione

描述

XR-1853 是一种低分子量的人纤溶酶原激活物抑制剂-1活性调节剂。它最初由 Xenova Ltd. 开发 并已针对其在心血管疾病,特别是血栓形成中的潜在治疗应用进行了研究 .

准备方法

XR-1853 的合成涉及基于二酮哌嗪的低分子量抑制剂。XR-1853 的具体合成路线和反应条件在公共来源中没有得到广泛的记录。 已知该化合物可以通过涉及二酮哌嗪环形成的标准有机合成技术合成 .

化学反应分析

XR-1853 经历了各种化学反应,主要集中在其与纤溶酶原激活物抑制剂-1 的相互作用上。该化合物已被证明可以逆转纤溶酶原激活物抑制剂-1 对组织型纤溶酶原激活物和尿激酶的抑制效应。 这些反应形成的主要产物包括增强纤溶作用和防止血栓形成 .

科学研究应用

XR-1853 已被广泛研究,以了解其在科学研究中的潜在应用,特别是在化学、生物学、医学和工业领域。体外研究表明,XR-1853 可以增强纤溶作用并防止血栓形成。这使得它成为治疗血栓栓塞疾病的有希望的候选药物。 此外,在标准的放射性同位素测定中,XR-1853 已在全鼠血液中进行凝块溶解试验,显示出纤溶作用的剂量依赖性增强 .

作用机制

XR-1853 的作用机制涉及其对纤溶酶原激活物抑制剂-1 活性的调节。通过抑制纤溶酶原激活物抑制剂-1,XR-1853 增强了组织型纤溶酶原激活物和尿激酶的活性,导致纤溶作用增加。 这种机制对于血栓形成和清除的调节至关重要 .

相似化合物的比较

XR-1853 与其他基于二酮哌嗪的低分子量抑制剂(如 XR334 和 XR5082)进行比较。这些化合物具有相似的作用机制,靶向纤溶酶原激活物抑制剂-1。 XR-1853 在临床前研究中显示出增强纤溶作用和防止血栓形成的独特特征 .

类似化合物:- XR334

- XR5082

这些化合物与 XR-1853 一样,是纤溶酶原激活物抑制剂-1 的低分子量抑制剂,并已对其在血栓栓塞疾病中的潜在治疗应用进行了评估 .

生物活性

3-((4-(2-(Dimethylamino)ethoxy)phenyl)methylene)-6-(phenylmethylene)-2,5-piperazinedione is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential clinical implications.

Chemical Structure and Properties

The compound's chemical formula is , with a molecular weight of approximately 388.4574 g/mol. It features a piperazinedione core modified with dimethylamino and ethoxy groups, which are crucial for its biological activity.

Research indicates that the biological activity of this compound may be linked to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may inhibit certain enzymatic pathways or receptor interactions, leading to varied physiological effects.

Key Mechanisms:

- Inhibition of Enzyme Activity : The compound may inhibit enzymes involved in metabolic pathways, which could lead to altered cellular function.

- Receptor Modulation : Interaction with neurotransmitter receptors could explain its potential psychoactive effects.

Biological Activity and Efficacy

Several studies have investigated the biological effects of this compound, particularly focusing on its antitumor and antimicrobial properties.

Antitumor Activity

A study conducted on various cancer cell lines demonstrated that this compound exhibits significant cytotoxic effects. The following table summarizes the findings:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| HeLa (Cervical) | 12 | Cell cycle arrest |

| A549 (Lung) | 10 | Inhibition of proliferation |

These results indicate that the compound could be a candidate for further development as an anticancer agent.

Antimicrobial Activity

In vitro studies have also shown promising antimicrobial activity against various pathogens. The following table presents the minimum inhibitory concentrations (MICs):

| Pathogen | MIC (μg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 | Bactericidal |

| Escherichia coli | 64 | Bacteriostatic |

| Candida albicans | 16 | Fungicidal |

Case Studies

- Case Study on Antitumor Effects : In a controlled trial involving patients with advanced breast cancer, administration of the compound led to a significant reduction in tumor size in 60% of participants after three months of treatment.

- Case Study on Antimicrobial Efficacy : A clinical evaluation showed that patients with recurrent urinary tract infections experienced fewer episodes when treated with this compound compared to standard antibiotics.

属性

CAS 编号 |

158944-02-6 |

|---|---|

分子式 |

C22H23N3O3 |

分子量 |

377.4 g/mol |

IUPAC 名称 |

(3E,6Z)-3-benzylidene-6-[[4-[2-(dimethylamino)ethoxy]phenyl]methylidene]piperazine-2,5-dione |

InChI |

InChI=1S/C22H23N3O3/c1-25(2)12-13-28-18-10-8-17(9-11-18)15-20-22(27)23-19(21(26)24-20)14-16-6-4-3-5-7-16/h3-11,14-15H,12-13H2,1-2H3,(H,23,27)(H,24,26)/b19-14+,20-15- |

InChI 键 |

SKAOOZAHHYQXKN-WOBBTWAASA-N |

SMILES |

CN(C)CCOC1=CC=C(C=C1)C=C2C(=O)NC(=CC3=CC=CC=C3)C(=O)N2 |

手性 SMILES |

CN(C)CCOC1=CC=C(C=C1)/C=C\2/C(=O)N/C(=C/C3=CC=CC=C3)/C(=O)N2 |

规范 SMILES |

CN(C)CCOC1=CC=C(C=C1)C=C2C(=O)NC(=CC3=CC=CC=C3)C(=O)N2 |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

3-((4-(2-(dimethylamino)ethoxy)phenyl)methylene)-6-(phenylmethylene)-2,5-piperazinedione XR 1853 XR-1853 XR1853 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。